

# 4-Ethylhexanoic acid chemical properties and structure

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## Compound of Interest

Compound Name: 4-Ethylhexanoic acid

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## 4-Ethylhexanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for **4-Ethylhexanoic acid**. The information is intended to support research, development, and quality control activities involving this branched-chain fatty acid.

## Chemical Properties and Structure

**4-Ethylhexanoic acid** is a medium-chain fatty acid with a branched alkyl chain.<sup>[1]</sup> Its chemical structure and properties are summarized below.

## Structural Identifiers



Identifier	Value
IUPAC Name	4-ethylhexanoic acid[1]
CAS Number	6299-66-7[2]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub> [2]
Canonical SMILES	CCC(CC)CCC(=O)O[2]
InChI	InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)[1]
InChIKey	KJYXVWHRKCNYKU-UHFFFAOYSA-N[1]

## Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **4-Ethylhexanoic acid** is presented in the table below.



Property	Value	Reference
Molecular Weight	144.21 g/mol	[1]
Density	0.926 g/cm <sup>3</sup>	[2]
Boiling Point	234.6 °C at 760 mmHg	[2]
Melting Point	Not explicitly found in search results. The melting point of the related compound, vinyl 2-ethylhexanoate, is -90 °C.[3]	
Flash Point	116.6 °C	[2]
Vapor Pressure	0.0182 mmHg at 25°C	[2]
Refractive Index	1.435	[2]
Solubility	Slightly soluble in water. Carboxylic acids with more than six carbons are generally slightly soluble in water.	
LogP	2.28740	[2]
pKa	Not found	
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[4]

## Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of **4-Ethylhexanoic acid** is not readily available in the public domain literature searched. However, the most plausible synthetic route is the malonic ester synthesis, which is a standard method for preparing substituted acetic acids.[5][6]

## General Malonic Ester Synthesis Protocol

The malonic ester synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[5] A general procedure for a related compound, hexanoic acid, from diethyl malonate involves:



- Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.<sup>[7]</sup>
- Alkylation: The enolate is then reacted with an appropriate alkyl halide. For the synthesis of **4-Ethylhexanoic acid**, a suitable alkylating agent would be 1-bromo-2-ethylbutane (not a commercially common reagent, suggesting a multi-step synthesis for the alkyl halide as well).
- Hydrolysis and Decarboxylation: The resulting dialkyl malonate is hydrolyzed to the corresponding malonic acid using a base like sodium hydroxide, followed by acidification.<sup>[7]</sup> Upon heating, the substituted malonic acid readily decarboxylates to yield the final carboxylic acid product.<sup>[7]</sup>

A visual representation of this general synthetic workflow is provided below.



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General workflow for Malonic Ester Synthesis.

## Experimental Protocols for Characterization

Detailed experimental protocols for the spectroscopic analysis of **4-Ethylhexanoic acid** are not available in the cited literature. The following are generalized procedures for obtaining NMR, IR, and Mass Spectrometry data for a liquid carboxylic acid sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **4-Ethylhexanoic acid** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.



- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ), in a clean vial.
- Vortex the vial until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
- Optionally, a small amount of an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing.[8]
- Data Acquisition:
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
  - For  $^1\text{H}$  NMR, use a standard single-pulse experiment.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse program is typically used.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption line shapes.
  - Apply a baseline correction to ensure a flat baseline.
  - Calibrate the spectrum using the residual solvent peak or the internal standard.
  - For  $^1\text{H}$  NMR, integrate the signals to determine the relative number of protons for each resonance.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Ethylhexanoic acid**.

Methodology (Attenuated Total Reflectance - ATR):



- Sample Preparation: As **4-Ethylhexanoic acid** is a liquid, a neat sample can be used directly.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Place a small drop of the neat **4-Ethylhexanoic acid** liquid onto the ATR crystal.
  - Acquire the FT-IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands. Key expected bands for a carboxylic acid include a broad O-H stretch (around 2500-3300  $\text{cm}^{-1}$ ) and a strong C=O stretch (around 1700-1725  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

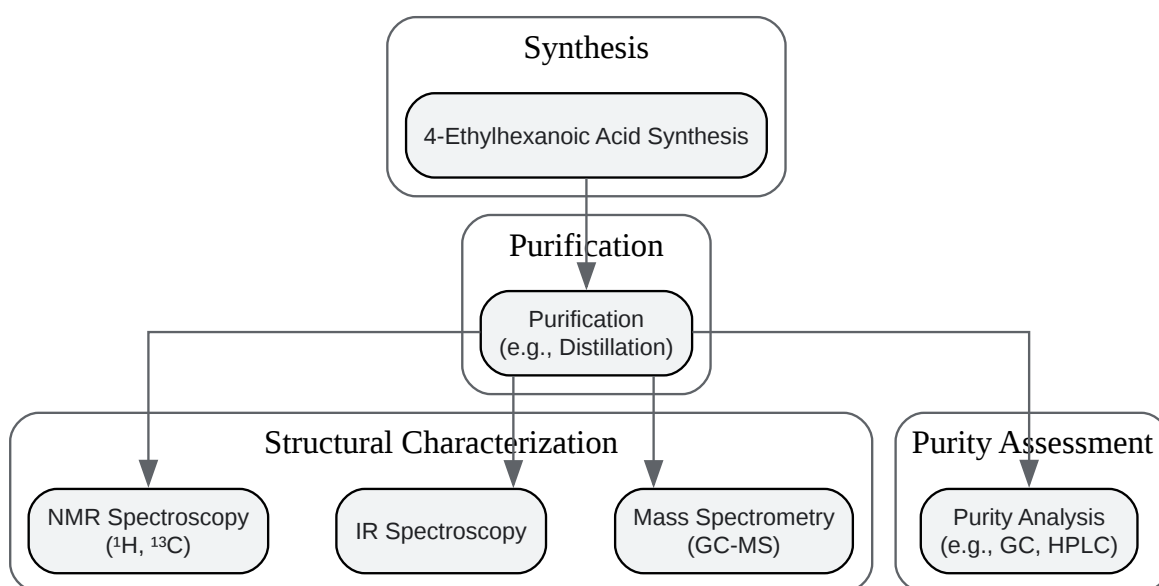
Objective: To determine the molecular weight and fragmentation pattern of **4-Ethylhexanoic acid**.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid is often converted to a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester). This can be achieved using a reagent like  $\text{BF}_3$ -methanol.[9]
- GC-MS Analysis:
  - Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  - The components are separated on a GC column (e.g., a non-polar capillary column).
  - The separated components are then ionized (commonly by electron ionization - EI) and fragmented.



- The mass spectrometer separates the ions based on their mass-to-charge ratio ( $m/z$ ) and records the relative abundance of each ion.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the structure of the compound.



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Experimental workflow for synthesis and analysis.

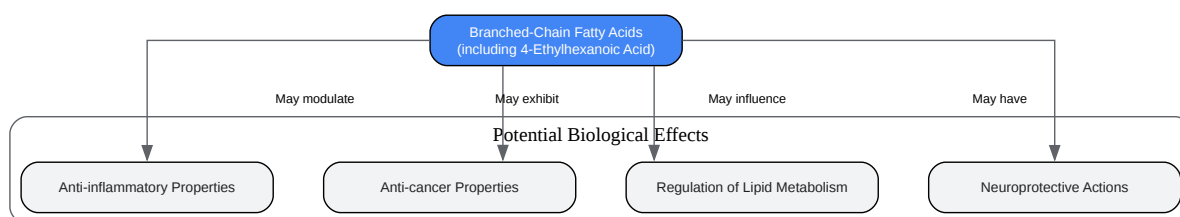
## Biological Activity and Signaling Pathways

Specific signaling pathways for **4-Ethylhexanoic acid** have not been extensively described in the researched literature. As a branched-chain fatty acid (BCFA), it is part of a class of lipids that are increasingly recognized for their biological effects.<sup>[10][11]</sup>

Branched-chain fatty acids are known to be present in various organisms and are involved in numerous biochemical processes.<sup>[11]</sup> Research in cellular and animal models suggests that BCFAs may have anti-inflammatory, anti-cancer, and neuroprotective properties, and they may also play a role in regulating lipid metabolism.<sup>[11][12]</sup> Some studies indicate that BCFAs can influence the expression of genes related to fatty acid synthesis and inflammation.<sup>[13]</sup>



The metabolism of the related compound, 2-ethylhexanoic acid, has been shown to proceed via beta-oxidation in humans.[14] It is plausible that **4-Ethylhexanoic acid** follows a similar metabolic fate, being incorporated into normal cellular intermediary metabolism.[15] However, detailed studies on the specific metabolic and signaling pathways of **4-Ethylhexanoic acid** are needed to fully elucidate its biological roles.



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Potential biological roles of branched-chain fatty acids.

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